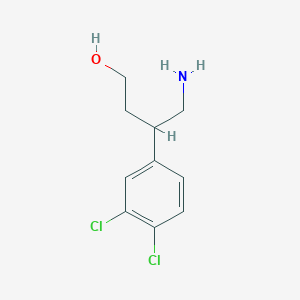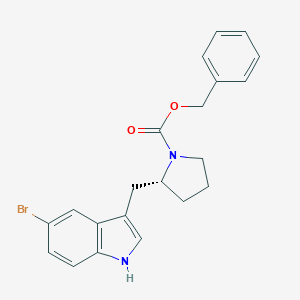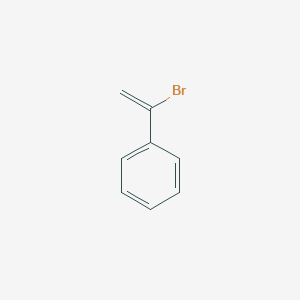
alpha-Bromostyrene
描述
Alpha-Bromostyrene is an organic compound with the chemical formula C8H7Br. It is a colorless to yellow liquid with a strong pungent odor at room temperature. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including dyes, fluorescent coatings, and synthetic resins such as polystyrene .
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Bromostyrene is commonly prepared by the bromination of styrene. The reaction typically involves the addition of bromine to styrene in an organic solvent such as toluene, under an inert atmosphere. A catalyst, such as diphenyldiethyltin, is often used to facilitate the reaction, which is usually carried out at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions: Alpha-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: this compound can be polymerized to form polystyrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen bromide, hydrogen chloride, and other electrophiles are used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted styrene derivatives can be formed.
Addition Products: The addition of electrophiles results in the formation of halogenated styrene derivatives.
科学研究应用
Alpha-Bromostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and coatings, contributing to the development of advanced materials
作用机制
The mechanism of action of alpha-Bromostyrene involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity allows this compound to participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Beta-Bromostyrene: Similar to alpha-Bromostyrene but with the bromine atom attached to a different carbon atom in the styrene molecule.
4-Bromostyrene: A derivative with the bromine atom attached to the para position of the benzene ring.
Alpha-Methylstyrene: A compound with a methyl group instead of a bromine atom at the alpha position
Uniqueness: this compound is unique due to its specific reactivity and the position of the bromine atom, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
1-bromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYTZCORKVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243366 | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-81-7 | |
| Record name | α-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF0SJ1821N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of alpha-bromostyrene in palladium-catalyzed reactions, and how does its reactivity differ from other vinyl bromides?
A1: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. [, ] Its reactivity stems from the presence of the vinyl bromide moiety, which readily undergoes oxidative addition with palladium catalysts. Compared to alpha-bromovinyl alkanes, this compound demonstrates a different reactivity profile. While both undergo tandem cross-coupling reactions with propargyl bromides, this compound participates in [4+4] cycloadditions to yield eight-membered carbocycles, whereas alpha-bromovinyl alkanes undergo [4+2] homo-cycloadditions. [] This difference highlights the influence of the aromatic ring on the reaction pathway.
Q2: Can you provide an example of a novel synthetic application of this compound in organic synthesis using palladium catalysis?
A2: this compound plays a crucial role in the one-pot synthesis of indoles, an important class of heterocyclic compounds. [] This cascade reaction begins with a palladium-catalyzed alkenyl amination of this compound with ortho-bromoaniline. The resulting intermediate then undergoes an intramolecular Heck reaction, ultimately forming the indole ring. This method offers a novel and efficient approach to access diversely substituted indoles from readily available starting materials.
Q3: How does the choice of catalyst and reaction conditions influence the outcome of reactions involving this compound?
A3: The selection of the palladium catalyst and reaction conditions is paramount for controlling selectivity and efficiency in reactions involving this compound. For instance, in the synthesis of indoles, the use of a [Pd2(dba)3]/DavePhos catalyst system with NaOtBu as a base in toluene at 100°C proved optimal. [] Changing the ligand to X-Phos was necessary to facilitate the reaction with less reactive ortho-chloroanilines. This highlights the importance of careful optimization of the catalytic system to achieve the desired reaction outcome with different substrates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



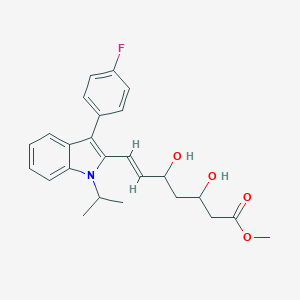


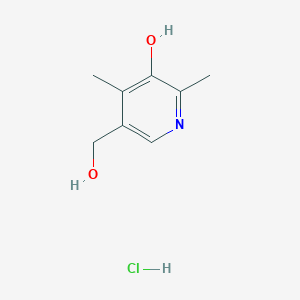
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
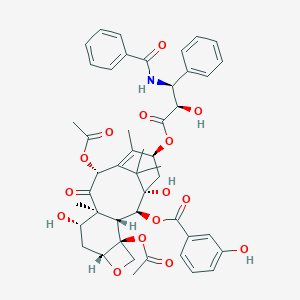

![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
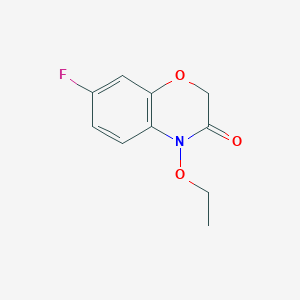
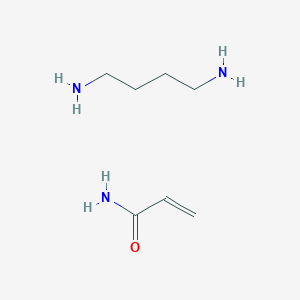
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
